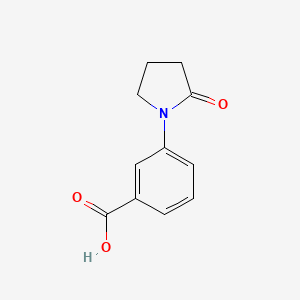
3,5,5-Trimethylhexyl acrylate
Overview
Description
3,5,5-Trimethylhexyl acrylate is an organic compound with the molecular formula C12H22O2. It is an ester formed from the reaction of acrylic acid and 3,5,5-trimethylhexanol. This compound is commonly used in the production of polymers and copolymers, which are utilized in various industrial applications due to their desirable properties such as flexibility, durability, and resistance to environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexyl acrylate can be synthesized through the esterification reaction between acrylic acid and 3,5,5-trimethylhexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylhexyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and 3,5,5-trimethylhexanol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Addition Reactions: Reagents like hydrogen chloride or bromine can be used to add across the double bond of the acrylate group.
Major Products Formed
Polymerization: The major products are polymers or copolymers with varying properties depending on the monomers used.
Hydrolysis: The primary products are acrylic acid and 3,5,5-trimethylhexanol.
Addition Reactions: The products are typically haloalkanes or other addition products depending on the reagents used.
Scientific Research Applications
3,5,5-Trimethylhexyl acrylate has several scientific research applications, including:
Polymer Science: It is used as a monomer in the synthesis of polymers and copolymers with specific properties for various applications, such as adhesives, coatings, and sealants.
Material Science: The polymers derived from this compound are studied for their mechanical and thermal properties, making them suitable for use in high-performance materials.
Biomedical Applications: Research is ongoing to explore the use of this compound-based polymers in drug delivery systems and medical devices due to their biocompatibility and tunable properties.
Mechanism of Action
The mechanism of action of 3,5,5-trimethylhexyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group contains a double bond that can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can then be cross-linked to form three-dimensional networks, providing enhanced mechanical strength and stability .
Comparison with Similar Compounds
Similar Compounds
- Butyl acrylate
- Ethyl acrylate
- Methyl acrylate
- 2-Ethylhexyl acrylate
Comparison
Compared to other acrylates, 3,5,5-trimethylhexyl acrylate offers unique properties due to its branched alkyl chain. This branching provides increased flexibility and lower glass transition temperatures in the resulting polymers, making them more suitable for applications requiring flexibility and durability. Additionally, the branched structure can enhance the hydrophobicity of the polymers, making them more resistant to water and environmental degradation .
Properties
IUPAC Name |
3,5,5-trimethylhexyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-6-11(13)14-8-7-10(2)9-12(3,4)5/h6,10H,1,7-9H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXKCCRANLATRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C=C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402772 | |
| Record name | 3,5,5-Trimethylhexyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45125-03-9 | |
| Record name | 3,5,5-Trimethylhexyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 45125-03-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5,5-Trimethylhexyl acrylate contribute to the performance of liquid crystal displays?
A: this compound plays a crucial role in creating Polymer/Liquid Crystal Composite (PLCC) displays []. When combined with a liquid crystal and a crosslinking agent like 1,6-hexanediol diacrylate, this compound forms a polymer network within the liquid crystal matrix. This network structure enables faster response times and lower operating voltages in liquid crystal displays [].
Q2: Can you elaborate on the impact of varying the ratio of this compound to 1,6-hexanediol diacrylate in PLCC displays?
A: Research suggests that adjusting the weight ratio of this compound to 1,6-hexanediol diacrylate directly influences the electro-optical properties of the resulting PLCC display []. This fine-tuning allows manufacturers to optimize the display's performance for specific applications, such as field sequential systems that demand high-speed response times at low driving voltages [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


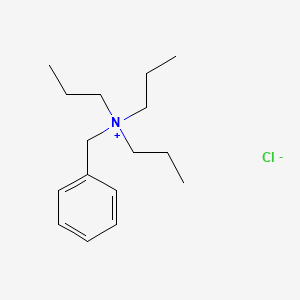
![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/new.no-structure.jpg)
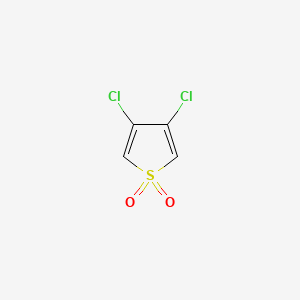
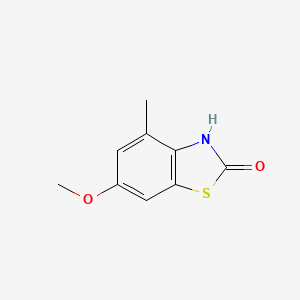
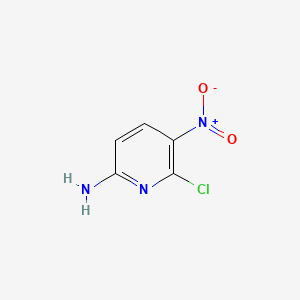

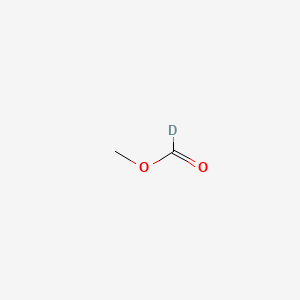

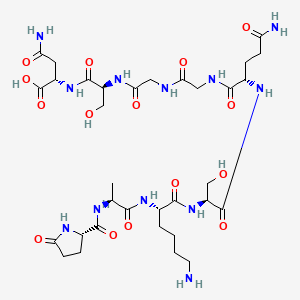

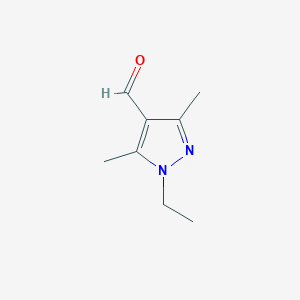
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)
